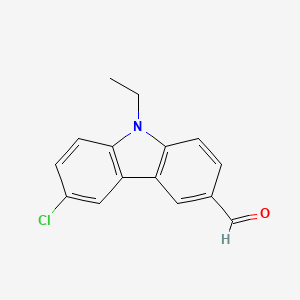
5-(2-Aminophenyl)-1,3,4-thiadiazole-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminophenyl)-1,3,4-thiadiazole-2-carbohydrazide is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminophenyl)-1,3,4-thiadiazole-2-carbohydrazide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzohydrazide with carbon disulfide and hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5-(2-Aminophenyl)-1,3,4-thiadiazole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
5-(2-Aminophenyl)-1,3,4-thiadiazole-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has potential anticancer properties and is being investigated for its ability to inhibit tumor growth.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors.
作用機序
The mechanism of action of 5-(2-Aminophenyl)-1,3,4-thiadiazole-2-carbohydrazide involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell death.
類似化合物との比較
Similar Compounds
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound also contains an aminophenyl group and exhibits similar biological activities.
2-Aminobenzothiazole: Another heterocyclic compound with antimicrobial and anticancer properties.
Uniqueness
5-(2-Aminophenyl)-1,3,4-thiadiazole-2-carbohydrazide is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
特性
CAS番号 |
88518-11-0 |
|---|---|
分子式 |
C9H9N5OS |
分子量 |
235.27 g/mol |
IUPAC名 |
5-(2-aminophenyl)-1,3,4-thiadiazole-2-carbohydrazide |
InChI |
InChI=1S/C9H9N5OS/c10-6-4-2-1-3-5(6)8-13-14-9(16-8)7(15)12-11/h1-4H,10-11H2,(H,12,15) |
InChIキー |
KMOONZOXYORGIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)C(=O)NN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



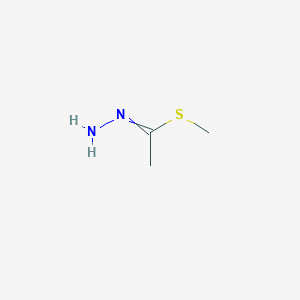
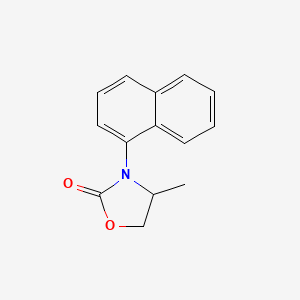
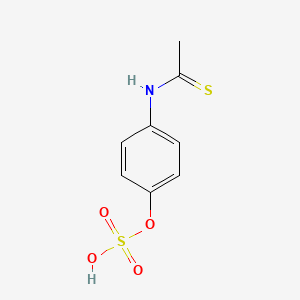
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)
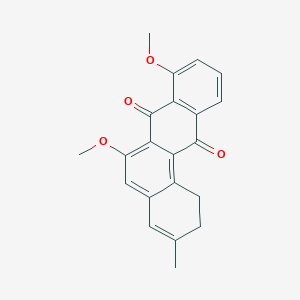
![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)
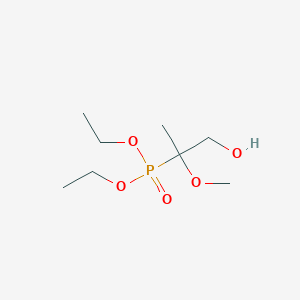


![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)

![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
